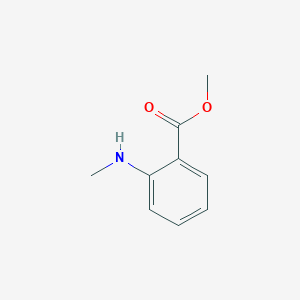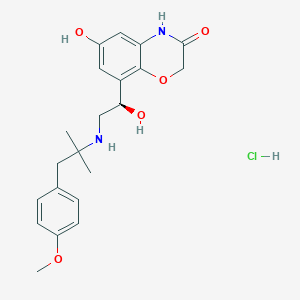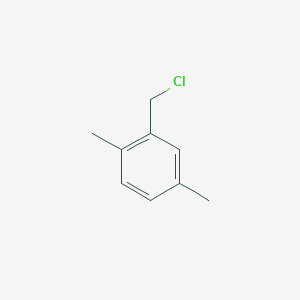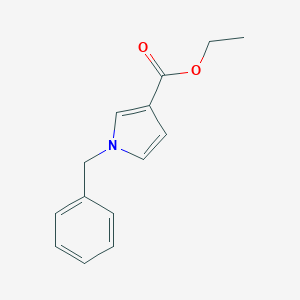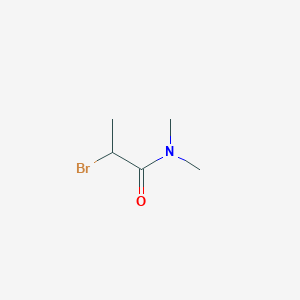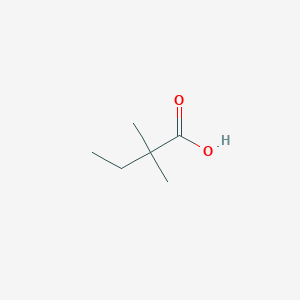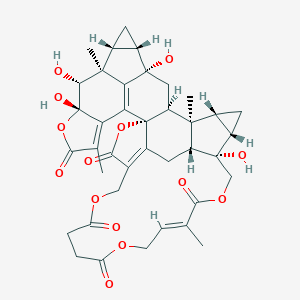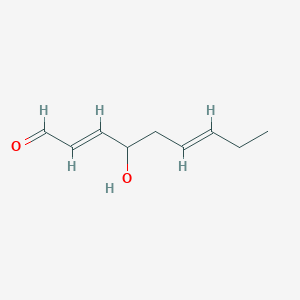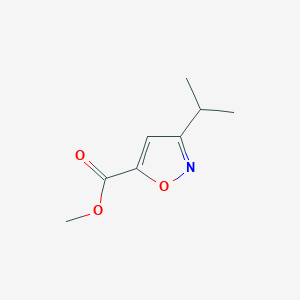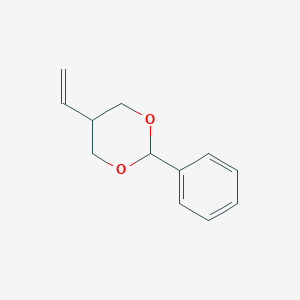
3,4-Dichlorophenyl hydroxy urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichlorophenyl hydroxy urea is a chemical compound with the molecular formula C7H6Cl2N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is an intermediate in the synthesis of certain herbicides and has been studied for its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3,4-Dichlorophenyl hydroxy urea typically involves the reaction of 3,4-dichloroaniline with hydroxylamine sulfate in the presence of sodium hydroxide. The reaction is carried out in water, and the mixture is stirred and cooled to around 20±5°C. Sodium hydroxide is added dropwise until the pH of the solution reaches 7.5 to 7.9 .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and precise temperature control systems is common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichlorophenyl hydroxy urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and sodium ethoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
3,4-Dichlorophenyl hydroxy urea has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,4-Dichlorophenyl hydroxy urea involves its interaction with specific molecular targets. For instance, it can inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, preventing electron flow from photosystem II to plastoquinone . This action disrupts the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dichlorophenyl isocyanate
- 3,4-Dichlorophenyl urea
- 3,4-Dichlorophenyl thiourea
Uniqueness
3,4-Dichlorophenyl hydroxy urea is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to inhibit photosynthesis makes it particularly valuable in the development of herbicides .
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-1-hydroxyurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c8-5-2-1-4(3-6(5)9)11(13)7(10)12/h1-3,13H,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYLGSPKGIALHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(C(=O)N)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480914 |
Source


|
| Record name | 3,4-DICHLOROPHENYL HYDROXY UREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128523-56-8 |
Source


|
| Record name | 3,4-DICHLOROPHENYL HYDROXY UREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
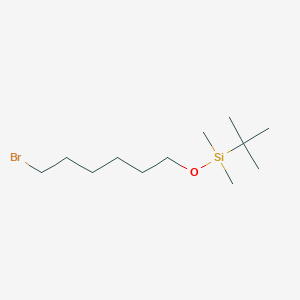

![3-Methylisothiazolo[4,3-d]isoxazol-4-amine](/img/structure/B146673.png)
